molecular formula C18H18O2 B7906533 1,6-Diphenyl-1,5-hexadiene-3,4-diol CAS No. 321307-10-2

1,6-Diphenyl-1,5-hexadiene-3,4-diol

Cat. No.: B7906533
CAS No.: 321307-10-2
M. Wt: 266.3 g/mol
InChI Key: AVIIWHKOUNFPIY-PHEQNACWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Diphenyl-1,5-hexadiene-3,4-diol is an organic compound with the molecular formula C18H18O2. It is characterized by the presence of two phenyl groups attached to a hexadiene backbone, with hydroxyl groups on the third and fourth carbon atoms.

Preparation Methods

1,6-Diphenyl-1,5-hexadiene-3,4-diol can be synthesized through several synthetic routes. One common method involves the pinacolic reduction of acrolein, which leads to the formation of the desired diol. The reaction conditions typically include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol . Industrial production methods may involve similar reduction processes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,6-Diphenyl-1,5-hexadiene-3,4-diol undergoes various chemical reactions, including:

Scientific Research Applications

1,6-Diphenyl-1,5-hexadiene-3,4-diol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound’s structural features make it a useful probe in studying molecular interactions and enzyme activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including advanced polymers and coatings.

Mechanism of Action

The mechanism by which 1,6-Diphenyl-1,5-hexadiene-3,4-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the phenyl groups can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1,6-Diphenyl-1,5-hexadiene-3,4-diol can be compared with similar compounds such as:

    1,5-Hexadiene-3,4-diol: Lacks the phenyl groups, resulting in different chemical reactivity and applications.

    1,6-Diphenyl-1,3,5-hexatriene: Contains an additional double bond, which affects its electronic properties and reactivity.

    1,6-Diphenyl-1,5-hexadiene:

The uniqueness of this compound lies in its combination of phenyl and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1E,5E)-1,6-diphenylhexa-1,5-diene-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c19-17(13-11-15-7-3-1-4-8-15)18(20)14-12-16-9-5-2-6-10-16/h1-14,17-20H/b13-11+,14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIIWHKOUNFPIY-PHEQNACWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(C(C=CC2=CC=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(O)C(O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701259891
Record name (1E,5E)-1,6-Diphenyl-1,5-hexadiene-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321307-10-2, 4403-20-7
Record name (1E,5E)-1,6-Diphenyl-1,5-hexadiene-3,4-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321307-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrocinnamoin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222804
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1E,5E)-1,6-Diphenyl-1,5-hexadiene-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-diphenylhexa-1,5-diene-3,4-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.312
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6-Diphenyl-1,5-hexadiene-3,4-diol
Reactant of Route 2
Reactant of Route 2
1,6-Diphenyl-1,5-hexadiene-3,4-diol
Reactant of Route 3
1,6-Diphenyl-1,5-hexadiene-3,4-diol
Reactant of Route 4
Reactant of Route 4
1,6-Diphenyl-1,5-hexadiene-3,4-diol
Reactant of Route 5
1,6-Diphenyl-1,5-hexadiene-3,4-diol
Reactant of Route 6
1,6-Diphenyl-1,5-hexadiene-3,4-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.